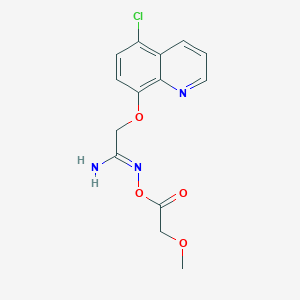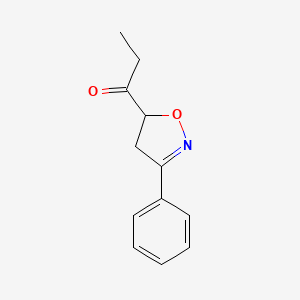
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- is a compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a phenyl group and a propanone moiety attached to the isoxazole ring .
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is typically catalyzed by vitamin B1 and can yield high purity products . Industrial production methods often involve similar cyclocondensation reactions, but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of substituted isoxazoles and related compounds .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic effects.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds also contain a five-membered ring with nitrogen and exhibit similar biological activities.
Isoxazole derivatives: Other isoxazole derivatives share structural similarities and often exhibit comparable chemical reactivity and biological properties
The uniqueness of 1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- lies in its specific substitution pattern and the resulting distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14659-66-6 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO2/c1-2-11(14)12-8-10(13-15-12)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI-Schlüssel |
SGBCHKMEJQMRSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC(=NO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




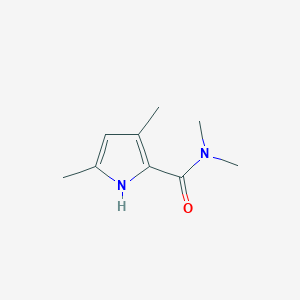
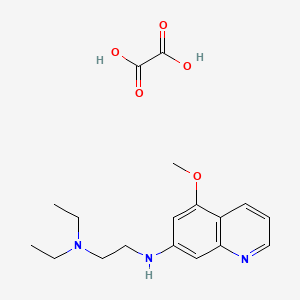
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
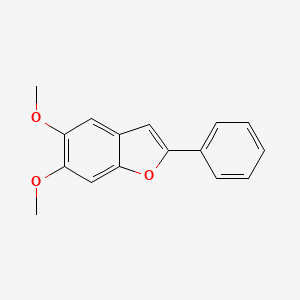
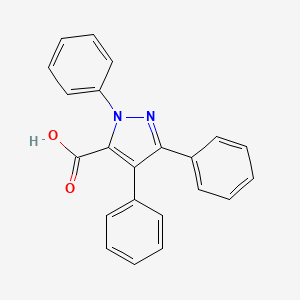
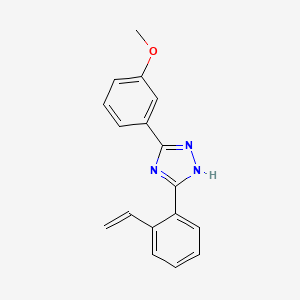

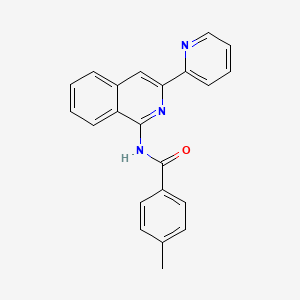
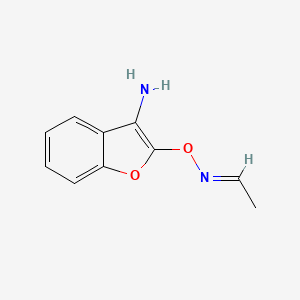
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
